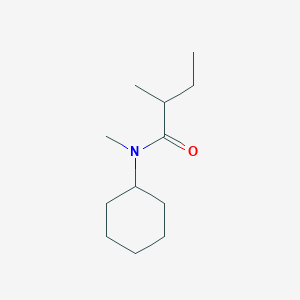
N-(3-oxo-4H-1,4-benzoxazin-6-yl)pyridine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-oxo-4H-1,4-benzoxazin-6-yl)pyridine-2-carboxamide (abbreviated as BOA) is a naturally occurring compound found in plants belonging to the Poaceae family, such as maize, wheat, and rye. BOA has been extensively studied for its potential applications in scientific research, particularly in the areas of plant biology, biochemistry, and pharmacology.
Mechanism of Action
The exact mechanism of action of N-(3-oxo-4H-1,4-benzoxazin-6-yl)pyridine-2-carboxamide is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways. N-(3-oxo-4H-1,4-benzoxazin-6-yl)pyridine-2-carboxamide has been shown to inhibit the activity of chitin synthase, an enzyme essential for fungal cell wall synthesis, leading to the disruption of fungal growth and development. N-(3-oxo-4H-1,4-benzoxazin-6-yl)pyridine-2-carboxamide has also been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, leading to DNA damage and cell death. Additionally, N-(3-oxo-4H-1,4-benzoxazin-6-yl)pyridine-2-carboxamide has been shown to modulate the activity of various kinases, such as ERK, JNK, and Akt, which play crucial roles in cell signaling and survival.
Biochemical and Physiological Effects:
N-(3-oxo-4H-1,4-benzoxazin-6-yl)pyridine-2-carboxamide has been shown to induce various biochemical and physiological effects, depending on the concentration and duration of exposure. At low concentrations, N-(3-oxo-4H-1,4-benzoxazin-6-yl)pyridine-2-carboxamide has been found to stimulate the production of reactive oxygen species (ROS), which play important roles in cell signaling and defense against pathogens. At high concentrations, N-(3-oxo-4H-1,4-benzoxazin-6-yl)pyridine-2-carboxamide has been found to induce oxidative stress and DNA damage, leading to cell death. N-(3-oxo-4H-1,4-benzoxazin-6-yl)pyridine-2-carboxamide has also been shown to modulate the expression of various genes involved in stress response, cell cycle regulation, and apoptosis.
Advantages and Limitations for Lab Experiments
N-(3-oxo-4H-1,4-benzoxazin-6-yl)pyridine-2-carboxamide has several advantages for lab experiments, including its low cost, easy availability, and diverse biological activities. N-(3-oxo-4H-1,4-benzoxazin-6-yl)pyridine-2-carboxamide can be easily synthesized or extracted from plants, making it a convenient compound for research. However, N-(3-oxo-4H-1,4-benzoxazin-6-yl)pyridine-2-carboxamide also has some limitations, such as its low solubility in water and organic solvents, which may affect its bioavailability and toxicity. N-(3-oxo-4H-1,4-benzoxazin-6-yl)pyridine-2-carboxamide also has a narrow therapeutic window, meaning that the concentration and duration of exposure need to be carefully controlled to avoid adverse effects.
Future Directions
There are several future directions for the research on N-(3-oxo-4H-1,4-benzoxazin-6-yl)pyridine-2-carboxamide. One potential area of interest is the development of N-(3-oxo-4H-1,4-benzoxazin-6-yl)pyridine-2-carboxamide-based agrochemicals, such as fungicides and herbicides, which could provide an alternative to traditional chemical pesticides. Another potential area of interest is the investigation of N-(3-oxo-4H-1,4-benzoxazin-6-yl)pyridine-2-carboxamide's anticancer properties, particularly its ability to induce apoptosis in cancer cells. Additionally, further studies are needed to elucidate the exact mechanism of action of N-(3-oxo-4H-1,4-benzoxazin-6-yl)pyridine-2-carboxamide, as well as its potential toxicity and side effects. Overall, N-(3-oxo-4H-1,4-benzoxazin-6-yl)pyridine-2-carboxamide holds great promise as a versatile and potent compound for scientific research.
Synthesis Methods
N-(3-oxo-4H-1,4-benzoxazin-6-yl)pyridine-2-carboxamide can be synthesized through the condensation reaction between anthranilic acid and 2-pyridinecarboxaldehyde in the presence of a catalyst, such as acetic anhydride or polyphosphoric acid. The resulting product is purified using column chromatography or recrystallization. N-(3-oxo-4H-1,4-benzoxazin-6-yl)pyridine-2-carboxamide can also be extracted from plants, such as maize and wheat, using solvent extraction and purification methods.
Scientific Research Applications
N-(3-oxo-4H-1,4-benzoxazin-6-yl)pyridine-2-carboxamide has been widely used in scientific research due to its diverse biological activities. It has been shown to exhibit antifungal, antibacterial, and herbicidal properties, making it a potential candidate for the development of novel agrochemicals. N-(3-oxo-4H-1,4-benzoxazin-6-yl)pyridine-2-carboxamide has also been found to induce apoptosis in cancer cells, suggesting its potential use as an anticancer agent. In addition, N-(3-oxo-4H-1,4-benzoxazin-6-yl)pyridine-2-carboxamide has been shown to modulate various signaling pathways, such as the MAPK/ERK and PI3K/Akt pathways, which play crucial roles in cell growth, differentiation, and survival.
properties
IUPAC Name |
N-(3-oxo-4H-1,4-benzoxazin-6-yl)pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O3/c18-13-8-20-12-5-4-9(7-11(12)17-13)16-14(19)10-3-1-2-6-15-10/h1-7H,8H2,(H,16,19)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMMCYVMEGYVKKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(O1)C=CC(=C2)NC(=O)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-oxo-4H-1,4-benzoxazin-6-yl)pyridine-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 2-[[(E)-3-(3-fluoro-4-methoxyphenyl)prop-2-enoyl]-propan-2-ylamino]acetate](/img/structure/B7545048.png)
![2-cyclopent-2-en-1-yl-N-[[6-(4-methyl-1,4-diazepan-1-yl)pyridin-3-yl]methyl]acetamide](/img/structure/B7545060.png)
![N,N-dimethyl-5-[[[1-(4-methylphenyl)tetrazol-5-yl]amino]methyl]thiophene-2-sulfonamide](/img/structure/B7545066.png)
![(E)-N-[2-(1H-indol-3-yl)ethyl]-3-quinolin-8-ylprop-2-enamide](/img/structure/B7545087.png)

![4-[6-(trifluoromethyl)-1H-benzimidazol-2-yl]thiadiazole](/img/structure/B7545099.png)

![N-[2-(cyclopropanecarbonylamino)ethyl]-3-(2-methylpropyl)-4-oxophthalazine-1-carboxamide](/img/structure/B7545101.png)
![N-methyl-4-oxo-N-[phenyl(pyridin-2-yl)methyl]pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B7545107.png)
![2-bromo-2,2-difluoro-N-[[3-(pyrrolidine-1-carbonyl)phenyl]methyl]acetamide](/img/structure/B7545129.png)
![1-[1-(Pyrazolo[1,5-a]pyrimidine-3-carbonyl)piperidin-4-yl]pyrrolidine-2-carboxamide](/img/structure/B7545134.png)

![N-[2-fluoro-5-[(5-methylthiophen-2-yl)sulfonylamino]phenyl]cyclohexanecarboxamide](/img/structure/B7545154.png)
![N-[1-(4-imidazol-1-ylphenyl)ethyl]morpholine-4-sulfonamide](/img/structure/B7545162.png)